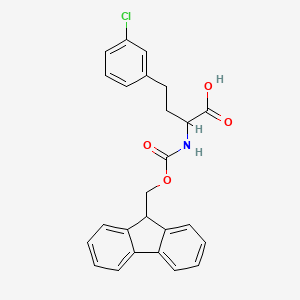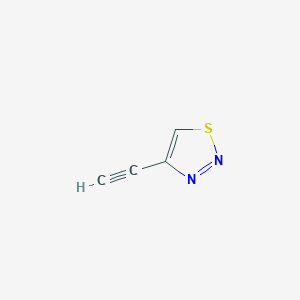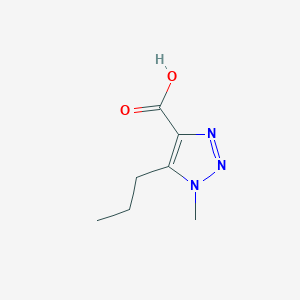
N-Fmoc-3-chloro-D-homophenylalanine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Fmoc-3-氯-D-高苯丙氨酸是一种合成的氨基酸衍生物。它的特点是在氨基上连接了一个芴甲氧羰基 (Fmoc) 保护基,苯环上有一个氯原子,并且与苯丙氨酸相比具有更长的碳链。这种化合物主要用于肽合成和研究。
准备方法
合成路线和反应条件
N-Fmoc-3-氯-D-高苯丙氨酸的合成通常涉及以下步骤:
氨基保护: 使用 Fmoc 基团保护 3-氯-D-高苯丙氨酸的氨基。这可以通过在碳酸钠等碱存在下使氨基酸与 Fmoc 氯反应来实现。
纯化: 使用重结晶或色谱等技术纯化产物以获得所需的纯度。
工业生产方法
N-Fmoc-3-氯-D-高苯丙氨酸的工业生产方法类似于实验室规模的合成,但针对更大的规模进行了优化。这包括使用自动肽合成仪和大型纯化系统以确保高产率和纯度。
化学反应分析
反应类型
N-Fmoc-3-氯-D-高苯丙氨酸会发生多种类型的化学反应,包括:
取代反应: 苯环上的氯原子可以通过亲核取代反应被其他基团取代。
脱保护反应: Fmoc 基团可以在碱性条件下脱除,通常使用哌啶,以暴露游离的氨基。
常用试剂和条件
Fmoc 脱保护: 通常使用二甲基甲酰胺 (DMF) 中的哌啶。
取代反应: 可以在碱存在下使用胺或硫醇等亲核试剂。
主要产物
脱保护氨基酸: 除去 Fmoc 基团得到 3-氯-D-高苯丙氨酸。
取代衍生物: 取代反应会根据所用亲核试剂产生不同的衍生物。
科学研究应用
N-Fmoc-3-氯-D-高苯丙氨酸在科学研究中有几种应用:
肽合成: 它用作合成肽和蛋白质的构建块,特别是在固相肽合成中。
药物化学: 它用于设计和合成基于肽的药物和抑制剂。
生物学研究: 它用于研究蛋白质-蛋白质相互作用和酶-底物相互作用。
工业应用: 它用于生产用于研究和治疗目的的专业肽。
作用机制
N-Fmoc-3-氯-D-高苯丙氨酸的作用机制主要与其在肽合成中的作用有关。Fmoc 基团在合成过程中保护氨基,防止不必要的反应。一旦组装了所需的肽序列,Fmoc 基团就会被去除以暴露游离的氨基,从而允许进一步修饰或相互作用。
相似化合物的比较
类似化合物
N-Fmoc-3-氯-L-高苯丙氨酸: 结构相似,但具有 L-构型。
N-Fmoc-3-氯-D-苯丙氨酸: 结构相似,但没有延长碳链。
N-Fmoc-3-氯-L-苯丙氨酸: 结构相似,但具有 L-构型且没有延长碳链。
独特性
N-Fmoc-3-氯-D-高苯丙氨酸因其 D-构型以及苯环上同时存在 Fmoc 保护基和氯原子而独一无二。这些特征的结合使其在合成特定肽以及研究肽合成中的立体化学和反应性方面特别有用。
属性
分子式 |
C25H22ClNO4 |
|---|---|
分子量 |
435.9 g/mol |
IUPAC 名称 |
4-(3-chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |
InChI |
InChI=1S/C25H22ClNO4/c26-17-7-5-6-16(14-17)12-13-23(24(28)29)27-25(30)31-15-22-20-10-3-1-8-18(20)19-9-2-4-11-21(19)22/h1-11,14,22-23H,12-13,15H2,(H,27,30)(H,28,29) |
InChI 键 |
CFUCQGYSVYOQID-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC4=CC(=CC=C4)Cl)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[1-[(1,2-dihydroxy-2,6-dimethyl-3-oxoheptan-4-yl)amino]-1-oxo-3-phenylpropan-2-yl]-4-methyl-2-[[2-[(2-morpholin-4-ylacetyl)amino]-4-phenylbutanoyl]amino]pentanamide](/img/structure/B12307088.png)
![3-(3,5-dihydroxyphenyl)-1-[hydroxy-(4-hydroxyphenyl)methyl]-2-(4-hydroxyphenyl)-2,3-dihydro-1H-indene-4,6-diol](/img/structure/B12307102.png)
![6-Methyl-7-(piperidin-4-yl)pyrazolo[1,5-a]pyrimidine dihydrochloride](/img/structure/B12307108.png)
![Rac-(1r,2s)-2-({[(9h-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylcyclopentane-1-carboxylic acid](/img/structure/B12307113.png)


![Sodium;[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono phosphate](/img/structure/B12307131.png)

![3-[4-(Methoxycarbonyl)oxolan-2-yl]propanoic acid](/img/structure/B12307141.png)


![[2-(2,6-Difluorophenyl)cyclopropyl]methanamine hydrochloride](/img/structure/B12307168.png)
![7-Oxatricyclo[6.4.0.0,2,5]dodeca-1(12),8,10-trien-4-one](/img/structure/B12307169.png)
